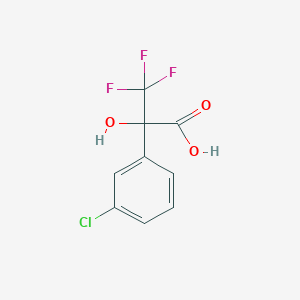![molecular formula C24H16Br2N2O2S2 B12446955 2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a quinoxaline core with disulfide linkages and bromophenyl substituents, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] typically involves the nucleophilic addition reaction at the second and third positions of quinoxaline-2,3-dione using different hydrazines . The reaction can be carried out using conventional methods or microwave-assisted synthesis, both yielding satisfactory results. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] involves its interaction with various molecular targets and pathways. The quinoxaline core can interact with DNA and proteins, disrupting their normal functions. The disulfide linkages can undergo redox reactions, affecting cellular redox balance and leading to oxidative stress in target cells . These interactions contribute to the compound’s antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
Similar compounds to 2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] include:
2,3-Bis(4-bromophenyl)quinoxaline: Lacks the disulfide linkages, making it less versatile in redox reactions.
2,3-Bis(phenylamino)quinoxaline: Contains amino groups instead of bromophenyl groups, altering its biological activity and chemical reactivity.
Quinoxaline-2,3-dione derivatives: Feature different substituents at the second and third positions, affecting their pharmacological properties.
The uniqueness of 2,2’-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone] lies in its combination of quinoxaline core, disulfide linkages, and bromophenyl substituents, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C24H16Br2N2O2S2 |
|---|---|
Molecular Weight |
588.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[3-[2-(4-bromophenyl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C24H16Br2N2O2S2/c25-17-9-5-15(6-10-17)21(29)13-31-23-24(28-20-4-2-1-3-19(20)27-23)32-14-22(30)16-7-11-18(26)12-8-16/h1-12H,13-14H2 |
InChI Key |
JMXNRMNTXYDPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)SCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


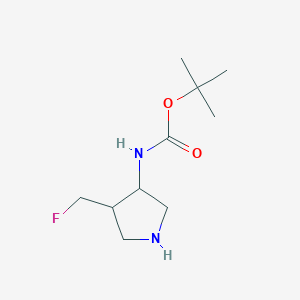

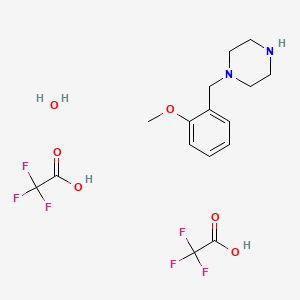
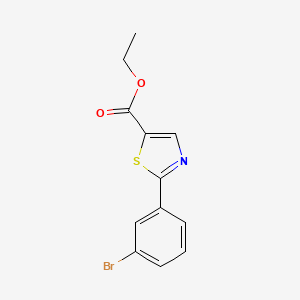
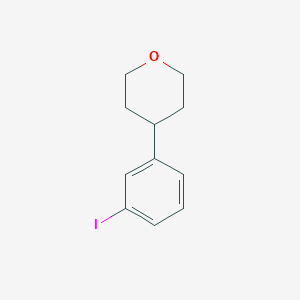
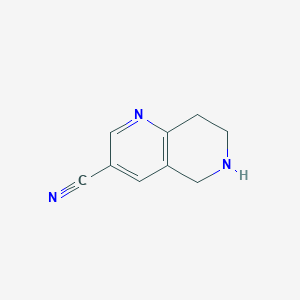
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
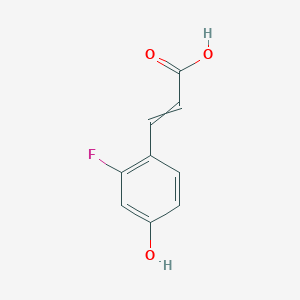

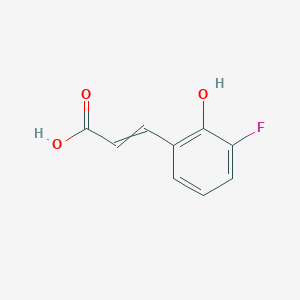
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
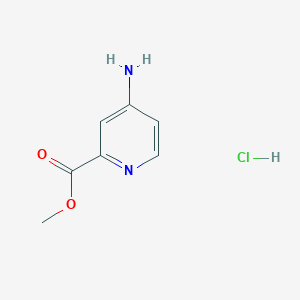
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
